Cas no 2624-43-3 (Cyclofenil)
Cyclofenil structure
Product Name:Cyclofenil
Cyclofenil Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (Cyclohexylidenemethylene)bis(4,1-phenylene) diacetate
- cyclofenil
- (Cyclohexylidenemethylene)-bis(4,1-phenylene) diacetate
- Cyclofenil,4,4'-(Cyclohexylidenemethylene)bisphenol1,1'-diacetate
- cyclofenyl
- f6066
- fertodur
- h3452
- oginex
- ondogyne
- ondonid
- sexadieno
- sexovar
- (Cyclohexylidenemethanediyl)dibenzene-4,1-diyl diacetate
- [4-[(4-Acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate
- Cyclophenyl
- Cyclopenil
- Sanocrisin
- Cyclophenil
- Rehibin
- Sexovid
- Neoclym
- ICI 48213
- Cyclofenilum [INN-Latin]
- Ciclofenilo [INN-Spanish]
- H 3452
- F 6066
- Cyclofenil [INN:BAN:DCF:JAN]
- 4,4'-(Cyclohexylidenemethylene)diphenol diacetate ester
- C23H24O4
- Bis(p-hydroxyphenyl)cyclohexyldienemethane diacetate
- (Cyclohexyliden
- MFCD00190153
- NS00021958
- EINECS 220-089-1
- CFN
- Cyclofenil (JAN/INN)
- 4-{[4-(acetyloxy)phenyl](cyclohexylidene)methyl}phenyl acetate
- BCP29796
- p-Cresol, diacetate
- AI3-52271
- CHEMBL141305
- Cyclofenil, >=98% (HPLC), white solid
- J468V64WZ1
- Cyclofenilum
- Tox21_112259
- BDBM50523931
- D01281
- A877295
- CCG-268218
- AS-69834
- F-6066
- Ciclofenilo
- Cyclophenil; F 6066; F6066;F-6066;Ondogyne
- Phenol, 4-((4-(acetyloxy)phenyl)cyclohexylidenemethyl)-, acetate
- DTXSID4022866
- Sexovid (TN)
- NCGC00165767-02
- NSC-86464
- NCGC00165767-03
- NCGC00165767-04
- J-016345
- CYCLOFENIL [MI]
- p-CRESOL, alpha-CYCLOHEXYLIDENE-alpha-(p-HYDROXYPHENYL)-, DIACETATE
- CS-W011816
- NSC 86464
- SR-01000944933-1
- Q513583
- SCHEMBL132246
- Tox21_112259_1
- AC-22576
- BRN 2014687
- DB13472
- s5393
- NCGC00165767-01
- C74360
- AKOS015900207
- NCIOpen2_009345
- bis-(p-acetoxyphenyl)-cyclohexylidenemethane
- SR-01000944933
- NSC86464
- (Cyclohexylidenemethylene)bis(4,1-phenylene)diacetate
- CAS-2624-43-3
- BRD-K68996996-001-01-7
- CYCLOFENIL [MART.]
- HY-W011100
- CYCLOFENIL [WHO-DD]
- CYCLOFENIL [INN]
- 2624-43-3
- UNII-J468V64WZ1
- Bis(p-acetoxyphenyl)cyclohexylidenemethane
- CHEBI:31446
- 4,4'-(Cyclohexylidenemethylene)bisphenol 1,1'-Diacetate
- 4,4'-(Cyclohexylidenmethylen)diphenyl diacetat
- 4-(Cyclohexylidenemethylene)-bis-phenol
- DTXCID002866
- ICI-48213
- CYCLOFENIL [JAN]
- Bis-(p-hydroxyphenyl)-cyclohexylidenemethane diacetate
- DB-046909
- GVOUFPWUYJWQSK-UHFFFAOYSA-N
- Cyclofenil,4,4\\'-(Cyclohexylidenemethylene)bisphenol1,1\\'-diacetate
- Ciclofenilo (INN-Spanish)
- Phenol, 4-((4-(acetyloxy)phenyl)cyclohexylidenemethyl)-, acetate (9CI)
- 220-089-1
- HY-W011100R
- Cyclofenil (Standard)
- CYCLOFENIL (MART.)
- 4-((4-(Acetyloxy)phenyl)cyclohexylidenemethyl)phenol Acetate
- FC20687
- Cyclofenilum (INN-Latin)
- ciclofenil
- G03GB01
- 4-((4-(acetyloxy)phenyl)(cyclohexylidene)methyl)phenyl acetate
- 4,4'-(Cyclohexylidenemethylene)bisphenol 1,1'-diacetate;4,4'-(Cyclohexylidenemethylene)diphenol diacetate ester
- Cyclofenil
-
- MDL: MFCD00190153
- Inchi: 1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3
- InChI-Schlüssel: GVOUFPWUYJWQSK-UHFFFAOYSA-N
- Lächelt: O(C(C)=O)C1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OC(C)=O)=C1/CCCCC/1
- BRN: 2014687
Berechnete Eigenschaften
- Genaue Masse: 364.16700
- Monoisotopenmasse: 364.167
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 6
- Komplexität: 503
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 5.5
- Topologische Polaroberfläche: 52.6
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.0986 (rough estimate)
- Schmelzpunkt: 135-136°
- Siedepunkt: 509°C at 760 mmHg
- Flammpunkt: 254.8°C
- Brechungsindex: 1.4433 (estimate)
- Löslichkeit: DMSO: 10 mg/mL at 60 °C, soluble
- PSA: 52.60000
- LogP: 5.30320
Cyclofenil Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261-P280-P305+P351+P338
- WGK Deutschland:2
- Sicherheitshinweise: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- RTECS:GO7550000
- Lagerzustand:Sealed in dry,Room Temperature(BD122646)
Cyclofenil Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W011100-10mM*1mLinDMSO |
Cyclofenil |
2624-43-3 | ≥95.0% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
| MedChemExpress | HY-W011100-50mg |
Cyclofenil |
2624-43-3 | ≥95.0% | 50mg |
¥700 | 2024-04-18 | |
| MedChemExpress | HY-W011100-100mg |
Cyclofenil |
2624-43-3 | ≥95.0% | 100mg |
¥1100 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-1g |
Cyclofenil |
2624-43-3 | ≥98% | 1g |
¥617.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-25g |
Cyclofenil |
2624-43-3 | ≥98% | 25g |
¥6176.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-25mg |
Cyclofenil |
2624-43-3 | ≥98% | 25mg |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133771-5g |
Cyclofenil |
2624-43-3 | ≥98% | 5g |
¥2059.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S5393-5mg |
Cyclofenil |
2624-43-3 | 98% | 5mg |
¥794.98 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S5393-25mg |
Cyclofenil |
2624-43-3 | 25mg |
¥2514.67 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020840-1g |
Cyclofenil |
2624-43-3 | 98% | 1g |
¥839 | 2024-05-24 |
Cyclofenil Verwandte Literatur
-
Shagufta,Irshad Ahmad,Shimy Mathew,Sofia Rahman RSC Med. Chem. 2020 11 438
-
2. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
3. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
4. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
-
5. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cellsZhiye Hu,Lu Yang,Wentao Ning,Chu Tang,Qiuyu Meng,Jie Zheng,Chune Dong,Hai-Bing Zhou Chem. Commun. 2018 54 3887
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